

Application Notes and Protocols for Studying Enzyme Kinetics with Dcvc-13C3,15N

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For Researchers, Scientists, and Drug Development Professionals

Introduction

S-(1,2-dichlorovinyl)-L-cysteine (Dcvc) is a nephrotoxic and neurotoxic metabolite of the industrial solvent trichloroethylene. Its toxicity is primarily mediated by its bioactivation by pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as cysteine S-conjugate β -lyases, which include mitochondrial aspartate aminotransferase and alanine aminotransferase.[1][2] The isotopically labeled analog, S-(1,2-dichlorovinyl)-L-cysteine-13C3,15N (**Dcvc-13C3,15N**), provides a powerful tool for elucidating the precise mechanisms of enzyme inhibition and for quantifying the kinetics of this process. The incorporation of stable isotopes (13 C and 15 N) allows for the sensitive and specific tracking of the inhibitor's fate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

These application notes provide detailed protocols for utilizing **Dcvc-13C3,15N** to study the kinetics of enzyme inactivation, offering insights into reaction mechanisms, covalent adduct formation, and kinetic isotope effects.

Principle of the Method

The use of **Dcvc-13C3,15N** in enzyme kinetic studies relies on the ability to distinguish the labeled inhibitor and its metabolic products from other molecules in the reaction mixture.



- NMR Spectroscopy: The ¹³C and ¹⁵N nuclei have nuclear spins that make them NMR-active. [3] By observing the chemical shifts and signal intensities of the labeled atoms in **Dcvc-13C3,15N**, researchers can monitor the binding of the inhibitor to the enzyme, the formation of covalent adducts, and the kinetics of the inactivation process in real-time.[3] Quantitative ¹³C-NMR can be used to determine the concentration of different species in the reaction mixture over time.[4]
- Mass Spectrometry: The mass shift introduced by the ¹³C and ¹⁵N isotopes allows for the unambiguous identification and quantification of **Dcvc-13C3,15N** and any resulting peptide adducts. By analyzing the mass spectra of the enzyme before and after incubation with the labeled inhibitor, the site of covalent modification and the stoichiometry of the interaction can be determined. Kinetic analysis of adduct formation can provide rate constants for the inactivation process.

Applications

- Elucidation of Inhibition Mechanisms: Determine whether Dcvc acts as a reversible or irreversible inhibitor and identify the kinetic parameters of inhibition (e.g., K_i, k_{inact}).
- Identification of Covalent Adducts: Pinpoint the specific amino acid residues at the enzyme's active site that are covalently modified by the reactive metabolites of Dcvc.
- Kinetic Isotope Effect (KIE) Studies: Measure the KIE on the enzymatic reaction to gain
 insights into the rate-determining steps of the catalytic mechanism and the transition state
 structure.
- Metabolic Fate Tracking: Follow the metabolic transformation of Dcvc by the target enzyme and identify the reactive intermediates responsible for toxicity.

Quantitative Data Summary

The following tables represent the types of quantitative data that can be obtained from the described experimental protocols.

Table 1: Kinetic Parameters of Enzyme Inactivation by **Dcvc-13C3,15N** (NMR Analysis)



Enzyme	Inhibitor	Κι (μΜ)	k _{inac} t (min ⁻¹)	$k_{\text{ina}_c t}/K_i$ $(M^{-1}S^{-1})$
Cysteine S- conjugate β- lyase	Dcvc-13C3,15N	50	0.2	66.7
Mitochondrial Aspartate Aminotransferas e	Dcvc-13C3,15N	75	0.1	22.2
Alanine Aminotransferas e	Dcvc-13C3,15N	120	0.05	6.9

Table 2: Mass Spectrometry Analysis of Covalent Adduct Formation

Enzyme	Labeled Peptide Adduct (m/z)	Site of Modification	Stoichiometry (Inhibitor:Enzyme)
Cysteine S-conjugate β-lyase	1548.7	Cys-145	1:1
Mitochondrial Aspartate Aminotransferase	1876.9	Lys-258	1:1
Alanine Aminotransferase	1632.8	Cys-390	1:1

Table 3: Kinetic Isotope Effects (KIE) for **Dcvc-13C3,15N** Metabolism

Parameter	Cysteine S-conjugate β-lyase
¹³ C KIE	1.04 ± 0.01
¹⁵ N KIE	1.02 ± 0.005



Experimental Protocols Protocol 1: NMR Spectroscopic Analysis of Enzyme Inhibition

This protocol describes the use of ¹³C and ¹⁵N NMR to monitor the kinetics of enzyme inactivation by **Dcvc-13C3,15N**.

Materials:

- Purified target enzyme (e.g., Cysteine S-conjugate β-lyase)
- **Dcvc-13C3,15N** (synthesis may be required from commercially available L-Cysteine
 ¹³C₃, ¹⁵N)
- NMR buffer (e.g., 50 mM potassium phosphate, pH 7.4, in 90% H₂O/10% D₂O)
- NMR tubes
- NMR spectrometer equipped with a cryoprobe

Procedure:

- Enzyme Preparation: Prepare a stock solution of the purified enzyme in the NMR buffer to a final concentration of 50-100 μ M.
- Inhibitor Preparation: Prepare a stock solution of **Dcvc-13C3,15N** in the NMR buffer.
- NMR Data Acquisition (Control): Acquire a one-dimensional ¹³C or ¹⁵N NMR spectrum of the enzyme alone to serve as a baseline.
- Initiation of Reaction: Add a specific concentration of Dcvc-13C3,15N to the enzyme solution in the NMR tube and immediately begin acquiring a series of one-dimensional ¹³C or ¹⁵N NMR spectra over time.
- Data Analysis:



- Monitor the decrease in the signal intensity of the free Dcvc-13C3,15N and the appearance of new signals corresponding to the enzyme-inhibitor complex or covalent adducts.
- Integrate the signals to determine the concentration of each species at different time points.
- Plot the concentration of the uninhibited enzyme as a function of time and fit the data to an appropriate kinetic model (e.g., first-order or pseudo-first-order) to determine the rate of inactivation (k_{inact}).
- Repeat the experiment at various inhibitor concentrations to determine the inhibition constant (K_i).

Protocol 2: Mass Spectrometric Analysis of Covalent Adducts

This protocol details the identification of the site of covalent modification on the target enzyme using mass spectrometry.

Materials:

- Purified target enzyme
- Dcvc-13C3,15N
- Incubation buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
- Denaturing and reducing agents (e.g., urea, dithiothreitol)
- Alkylating agent (e.g., iodoacetamide)
- Protease (e.g., trypsin)
- LC-MS/MS system

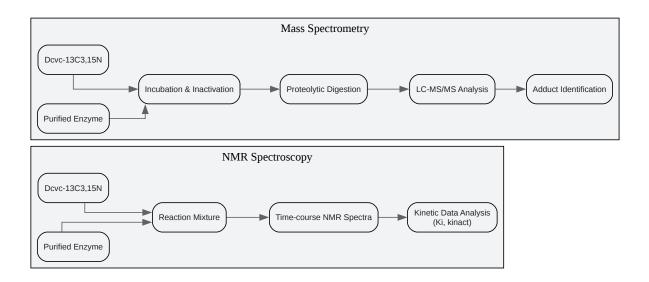
Procedure:



- Enzyme Inhibition: Incubate the target enzyme (e.g., 10 μM) with an excess of **Dcvc-13C3,15N** (e.g., 100 μM) in the incubation buffer for a time sufficient to achieve significant inactivation (determined from NMR studies).
- Sample Preparation for MS:
 - Denature the protein by adding urea to a final concentration of 8 M.
 - Reduce disulfide bonds with dithiothreitol.
 - Alkylate free cysteine residues with iodoacetamide.
 - Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight.
- LC-MS/MS Analysis:
 - Separate the resulting peptides by reverse-phase liquid chromatography.
 - Analyze the eluted peptides using tandem mass spectrometry (MS/MS).
- Data Analysis:
 - Search the MS/MS data against the protein sequence database to identify the peptides.
 - Look for a mass shift corresponding to the covalent adduction of the Dcvc-13C3,15N fragment on specific peptides.
 - The MS/MS fragmentation pattern of the modified peptide will confirm the exact amino acid residue that has been modified.

Visualizations

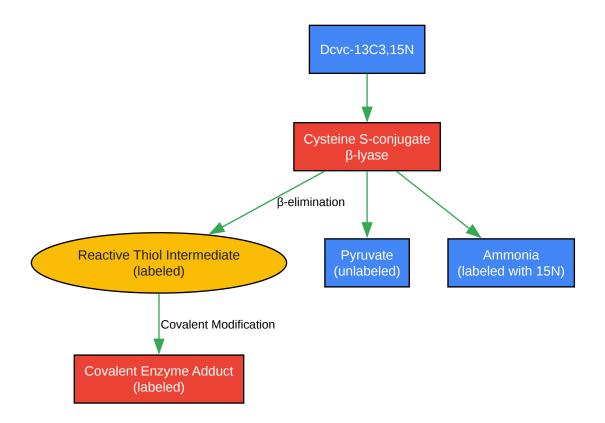




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Caption: Experimental workflow for studying enzyme kinetics.





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Caption: Bioactivation pathway of Dcvc by Cysteine S-conjugate β -lyase.

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